Single-Concentration NCI DTP Growth Percent Data Differentiate CAS 853891-77-7 from Potent KA-Series Analogs
In the NCI DTP single-concentration (10 µM) screen, CAS 853891-77-7 exhibited a mean growth percent (M_GIPRCNT) of 85.9% against the MCF7 breast cancer line (n=14 replicates), indicating weak antiproliferative activity . For comparison, the KA39 analog (bearing a 4-fluorostyryl group) showed an IC50 against HT-29 colon cancer cells of approximately 2.9 µM in a 72-hour MTT assay, a >3-fold concentration difference in achieving 50% growth inhibition [1]. This establishes that CAS 853891-77-7 operates in a distinctly lower potency tier than the KA-series lead, underscoring its utility as a negative control or scaffold-diversification probe rather than a direct potency replacement.
| Evidence Dimension | Antiproliferative activity (growth percent vs. IC50) |
|---|---|
| Target Compound Data | MCF7 M_GIPRCNT = 85.9% at 10 µM |
| Comparator Or Baseline | KA39: HT-29 IC50 ≈ 2.9 µM (72 h MTT) [1] |
| Quantified Difference | >3-fold concentration difference for 50% inhibition; target compound fails to reach 50% inhibition at 10 µM |
| Conditions | MCF7 single-dose NCI DTP vs. HT-29 dose-response MTT; different cell lines, caution in direct numerical comparison |
Why This Matters
This data allows procurement officers to distinguish a low-potency screening hit from a validated lead, ensuring budget is allocated to the correct potency tier for the intended experimental role.
- [1] Papadopoulou, M. V., Bloomer, W. D., Hollingshead, M. G., & Stotler, H. (2020). 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. OncoTargets and Therapy, 13, 7369–7386. View Source
